1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Medicinal Chemistry Organic Synthesis Building Blocks

Select this exact 5-bromo-3-acetyl-7-azaindole isomer to streamline your oncology drug synthesis. The pre-installed 3-acetyl group eliminates a separate acylation step (reported 93% yield in PI3Kα inhibitor synthesis). The bromine handle enables high-yield cross-coupling for rapid SAR library generation, outperforming 5-chloro analogs in reactivity. Optimize your synthetic route with this single, multifunctional building block.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 866545-96-2
Cat. No. B1525801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
CAS866545-96-2
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C9H7BrN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12)
InChIKeyAYSQNMFURHMHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 866545-96-2): A Key 7-Azaindole Building Block for Kinase-Targeted Synthesis


1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 866545-96-2) is a heterocyclic building block featuring a 7-azaindole core with a bromine atom at the 5-position and an acetyl group at the 3-position [1]. It has a molecular weight of 239.07 g/mol and is typically supplied as a white to yellow solid . This compound is a crucial intermediate in the synthesis of diverse kinase inhibitors, including those targeting CHK1, PDK1, and PI3Kα, where the bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions [2]. The presence of both a halogen and an electrophilic ketone makes it a valuable scaffold in medicinal chemistry, particularly in oncology drug discovery programs [3].

Why Direct Substitution of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is Scientifically Unsound


Substituting this compound with a closely related analog is scientifically unsound due to its unique combination of functional groups that dictate its reactivity and physicochemical profile. The specific 3-acetyl-5-bromo-7-azaindole isomer offers a distinct and well-documented synthetic pathway that is not easily replicated by alternatives [1]. For instance, changing the halogen (e.g., to 5-chloro [CAS 1256825-26-9]) alters the rate and selectivity of cross-coupling reactions [2]. Shifting the acetyl group to the 2-position (e.g., CAS not specified for direct analog) or using the unsubstituted 5-bromo-7-azaindole (CAS 183208-35-7) eliminates the 3-position ketone, a key electrophilic center for building molecular complexity . Therefore, the choice of this exact building block is a critical, quantifiable decision in synthetic planning, impacting yield, purity, and the feasibility of subsequent reaction steps.

Quantitative Differentiation of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone from Analogs and Alternatives


Differentiation from 5-Chloro Analog: Higher Molecular Weight and Distinct LogP for Optimized Reactivity

When compared to the 5-chloro analog, 1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS 1256825-26-9), the target bromo compound exhibits quantifiable differences in molecular weight (239.07 vs. 194.62 g/mol) and predicted LogP (2.82 for the chloro analog, with the bromo compound expected to be higher due to increased lipophilicity) [1][2]. The higher molecular weight and lipophilicity of the bromo compound can influence its behavior in biological systems and its reactivity in palladium-catalyzed cross-coupling reactions, where the C-Br bond is more reactive than the C-Cl bond.

Medicinal Chemistry Organic Synthesis Building Blocks

Comparison to 5-Bromo-7-azaindole: Presence of 3-Acetyl Group Enables Direct Elaboration

A key differentiator from the simpler building block 5-bromo-7-azaindole (CAS 183208-35-7) is the presence of the 3-acetyl group. In the synthesis of PI3Kα inhibitors, 5-bromo-7-azaindole was used as a starting material with acetyl chloride to install the 3-acetyl group, yielding the target compound, which was then used for further elaboration . Procuring the pre-acetylated target compound directly eliminates a synthetic step, which is quantifiable in terms of time and resource savings. For example, a reported lab-scale synthesis achieved a 93% yield for this acylation step [1].

Organic Synthesis Drug Discovery Kinase Inhibitors

Quantified Synthetic Yield for 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

A specific, reproducible synthetic protocol for the target compound reports a high yield of 93%, producing 2.25 g of product from 2.00 g of starting material [1]. This high yield demonstrates the efficiency of the transformation and provides a reliable benchmark for synthesis planning and procurement.

Process Chemistry Synthetic Methodology Yield

Physicochemical Differentiation: Predicted Density and pKa for Purification and Formulation

The target compound has a predicted density of 1.674±0.06 g/cm³ and a predicted pKa of 11.29±0.40 [1]. These values are distinct from other analogs (e.g., 5-chloro analog density is 1.4±0.1 g/cm³) [2]. The pKa value is particularly important for purification (e.g., selecting appropriate pH for extraction) and for understanding the ionization state in biological assays.

Analytical Chemistry Purification Preformulation

Optimal Application Scenarios for 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Scientific R&D


Accelerated Synthesis of 3-Acetyl-5-bromo-7-azaindole-Derived Kinase Inhibitors

In drug discovery programs targeting kinases such as PI3Kα, PDK1, or CHK1, this compound is the optimal starting material for rapid diversification. Its 3-acetyl group is already in place, as documented in the synthesis of PI3Kα inhibitors, eliminating the need for an acylation step with a reported 93% yield [1]. This streamlines the synthetic route and saves significant time and resources.

Synthesis of Bromodomain-Containing Molecular Probes and Degraders (PROTACs)

The 5-bromo-7-azaindole core is a recognized scaffold in bromodomain inhibitors . The target compound's 3-acetyl group provides a handle for conjugation to E3 ligase ligands, making it a strategic building block for the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules targeting bromodomain-containing proteins. The use of this specific isomer ensures the correct spatial orientation for binding to both the target protein and the E3 ligase.

Palladium-Catalyzed Cross-Coupling for Library Synthesis

The 5-bromo substituent is an ideal handle for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions. Its higher reactivity compared to a 5-chloro analog allows for milder reaction conditions and potentially broader substrate scope, making it the preferred choice for generating diverse libraries of 5-substituted-3-acetyl-7-azaindoles for structure-activity relationship (SAR) studies.

Physicochemical Property-Driven Purification and Preformulation

The predicted pKa (11.29) and density (1.674 g/cm³) provide quantitative guidance for developing robust purification methods (e.g., pH-controlled extraction) and for early-stage preformulation studies. This data allows for more precise and efficient laboratory workflows compared to using an analog with undefined or significantly different properties.

Technical Documentation Hub

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